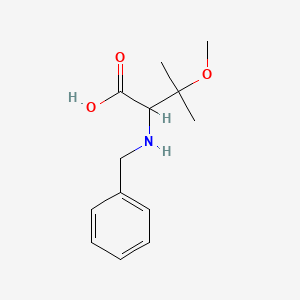![molecular formula C30H29NO6S B6363222 4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid CAS No. 1253528-10-7](/img/structure/B6363222.png)
4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, a benzyloxy group, and a phenoxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The benzyloxy intermediate is then reacted with 4-phenoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide intermediate.
Butanoic Acid Addition: Finally, the sulfonamide intermediate undergoes a reaction with butanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-(N-{[4-(benzyloxy)phenyl]methyl}4-carboxybenzenesulfonamido)butanoic acid.
Reduction: Formation of 4-(N-{[4-(benzyloxy)phenyl]methyl}4-aminobenzenesulfonamido)butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which 4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the benzyloxy and phenoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzenesulfonamide
- 4-Phenoxybenzenesulfonamide
- 4-(Benzyloxy)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid stands out due to its combination of functional groups. This unique combination allows for diverse chemical reactivity and potential applications in multiple fields. Its structural complexity also provides a higher degree of specificity in biological interactions, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-[(4-phenoxyphenyl)sulfonyl-[(4-phenylmethoxyphenyl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO6S/c32-30(33)12-7-21-31(22-24-13-15-26(16-14-24)36-23-25-8-3-1-4-9-25)38(34,35)29-19-17-28(18-20-29)37-27-10-5-2-6-11-27/h1-6,8-11,13-20H,7,12,21-23H2,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPSTSZINQWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CCCC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)
![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)
![(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine](/img/structure/B6363185.png)

![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid](/img/structure/B6363206.png)
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)
![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)-2-phenylacetic acid](/img/structure/B6363225.png)
![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)
![6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363241.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)
